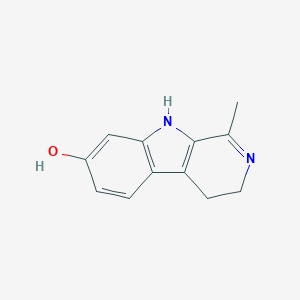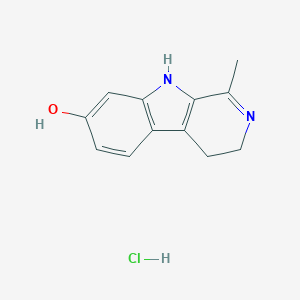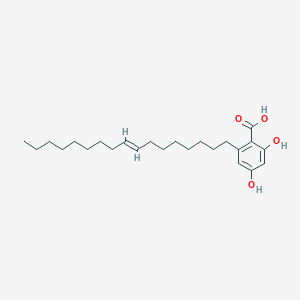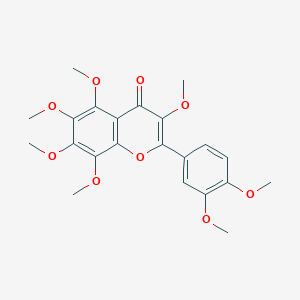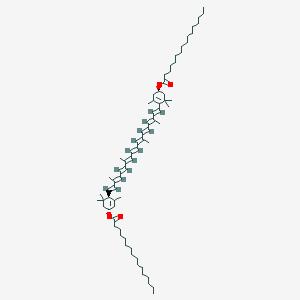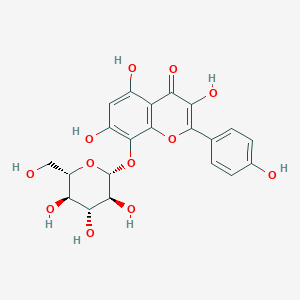
2'-Hydroxy-4-Methoxychalcon
Übersicht
Beschreibung
2’-Hydroxy-4-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The unique structure of 2’-Hydroxy-4-methoxychalcone, characterized by the presence of hydroxy and methoxy groups, contributes to its significant bioactivity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits significant antioxidant and antimicrobial activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Wirkmechanismus
Target of Action
The primary target of 2’-Hydroxy-4-methoxychalcone (HMC) is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
HMC interacts with its target, COX-2, by inhibiting its induction . This inhibition leads to a decrease in angiogenesis, the process of forming new blood vessels . HMC also reduces the proliferation of calf pulmonary arterial endothelial cells .
Biochemical Pathways
HMC affects several biochemical pathways. It downregulates the expression of microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen synthase kinase-3β (GSK3β), and protein kinase B (AKT) proteins, while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin . These pathways are involved in melanogenesis and inflammation .
Result of Action
The inhibition of COX-2 by HMC leads to anti-angiogenic and anti-tumor activities . It decreases angiogenesis in both chick embryos in the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay . HMC also shows anti-melanogenic and anti-inflammatory effects .
Action Environment
It’s worth noting that the biological activities of chalcones, the class of compounds to which hmc belongs, can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2’-Hydroxy-4-methoxychalcone interacts with various enzymes and proteins in biochemical reactions. For example, it has been shown to decrease the expression of tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 enzymes . These enzymes are crucial in the melanogenesis process, suggesting that 2’-Hydroxy-4-methoxychalcone may play a role in regulating melanin production .
Cellular Effects
In cellular processes, 2’-Hydroxy-4-methoxychalcone has been found to have significant effects. It reduces cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells . This suggests that 2’-Hydroxy-4-methoxychalcone can influence cell function by modulating the melanogenesis pathway .
Molecular Mechanism
At the molecular level, 2’-Hydroxy-4-methoxychalcone exerts its effects through various mechanisms. It downregulates the expression of several proteins involved in melanogenesis, including microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), and others . This indicates that 2’-Hydroxy-4-methoxychalcone can influence gene expression and enzyme activity, thereby affecting cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
Vergleich Mit ähnlichen Verbindungen
- 2’-Hydroxychalcone
- 4-Methoxychalcone
- 2’-Hydroxy-4’-methoxychalcone
Comparison: 2’-Hydroxy-4-methoxychalcone stands out due to the presence of both hydroxy and methoxy groups, which enhance its bioactivity compared to other chalcones. The combination of these functional groups contributes to its unique antioxidant and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345759 | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3327-24-0, 34000-29-8 | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-Hydroxy-4-methoxychalcone exhibits its effects through various mechanisms depending on the biological context. For example, it acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This interaction leads to downstream effects such as inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty-six 1 (ETS1) phosphorylation, ultimately reducing the proliferation of human aortic smooth muscle cells. [] Additionally, it suppresses prostaglandin E2 (PGE2) production by inhibiting the induction of cyclooxygenase-2 (COX-2). [, ] It also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like NO and TNF-α through the suppression of NF-κB and AP-1 activation. []
ANone: 2'-Hydroxy-4-methoxychalcone is a chalcone derivative with the following characteristics:
- Spectroscopic Data: Characterization data includes IR, 1H-NMR, and mass spectrometry. [] Additionally, UV-Vis spectroscopy was utilized to study its complexation with metal ions. []
A: While 2'-Hydroxy-4-methoxychalcone is not primarily investigated for its catalytic properties, it serves as a valuable tool in other research areas. For instance, it has been used as a chemical actinometer due to its consistent quantum yields for photochemical conversion into the flavylium ion upon UV irradiation in various solvents and conditions. []
A: Computational methods, including molecular docking and molecular dynamics simulations, have been used to study the binding of 2'-Hydroxy-4-methoxychalcone to the 150-cavity of neuraminidase (NA). [] These studies revealed its potential as a non-competitive inhibitor of NA, suggesting a novel approach for treating avian influenza. [] Additionally, semi-empirical methods like Parametric Model 3 (PM3) have been employed to understand the electronic properties and reactivity of the compound, particularly its metal chelation ability. []
A: Research indicates that the presence and position of substituents on the chalcone scaffold significantly influence biological activity. For example, the 4′-methoxyl and 6′-methoxyl groups are crucial for the inhibitory activity against PGE2 production. [] Studies also show that introducing a hydroxyl group in either ring of 2′-hydroxychalcone increases its bacteriostatic activity, with the effect being stronger at the 4′ position (ring A) than at the 4 position (ring B). [] Replacing the hydroxyl group with a methoxy group decreases the inhibitory power. []
A: The stability of 2'-Hydroxy-4-methoxychalcone, particularly in its photochromic applications, is affected by factors like temperature and humidity. [] Although specific formulation strategies to improve its stability, solubility, or bioavailability are not extensively discussed in the provided research, encapsulation within silica matrices has been explored to utilize its photochromic properties in dry conditions. [, ]
ANone: The provided research articles primarily focus on the fundamental chemical and biological properties of 2'-Hydroxy-4-methoxychalcone. These aspects, while crucial for understanding the compound, are preliminary to detailed investigations into SHE regulations, PK/PD, toxicity, drug delivery, and other complex aspects related to drug development and clinical applications. Therefore, addressing these specific questions requires further research and data not explicitly covered in the provided excerpts.
A: While the provided excerpts don't delve into the detailed historical context of 2'-Hydroxy-4-methoxychalcone research, they highlight its emergence as a promising molecule in various domains. Key milestones include understanding its interactions with biological targets like PPARγ and COX-2, exploring its potential as a non-competitive neuraminidase inhibitor, and investigating its photochromic properties for potential applications in material science. [, , ]
A: The research showcases the cross-disciplinary nature of 2'-Hydroxy-4-methoxychalcone, bridging chemistry, biology, and material science. Its anti-inflammatory, antioxidant, and potential neuroprotective properties make it relevant to medicinal chemistry and drug discovery. [, , ] Simultaneously, its photochromic behavior opens avenues in materials science for developing novel light-responsive materials. [, ] This confluence of disciplines highlights the potential for synergistic advancements through collaborative research efforts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


